what is (S)-Tco-peg3-NH2
what is (S)-Tco-peg3-NH2
An In-depth Technical Guide to (S)-Tco-peg3-NH2 for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups makes it an invaluable tool for the precise and efficient labeling and modification of biomolecules.
The primary application of (S)-Tco-peg3-NH2 lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. The highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond in complex biological environments without interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics have made it a cornerstone of modern bioconjugation techniques.
The primary amine group on (S)-Tco-peg3-NH2 provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecules that possess a carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for (S)-Tco-peg3-NH2, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
(S)-Tco-peg3-NH2 is characterized by its distinct functional components: the (S)-configured trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric hindrance, and a primary amine for conjugation.
| Property | Value |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| IUPAC Name | [(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
| Appearance | Colorless to slightly yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Storage | Store at -20°C, desiccated and protected from light |
Reaction Kinetics and Stability
The utility of (S)-Tco-peg3-NH2 is largely defined by the kinetics of the TCO-tetrazine ligation and the stability of the TCO moiety.
Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives.[3][4]
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazine | ~1,000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| Strained TCOs (e.g., s-TCO) | 3,6-dipyridyl-s-tetrazine | up to 3,300,000 | Aqueous Media |
Note: The reactivity of (S)-Tco-peg3-NH2 will be within the range of values presented for TCO derivatives, with minor variations due to the PEG3 linker and stereochemistry.
Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-containing molecules is influenced by several factors:
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Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO.
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Metals: Certain metals can also catalyze the isomerization of the TCO ring.
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Storage: For long-term stability, (S)-Tco-peg3-NH2 should be stored at -20°C or below, desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures. Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.
Experimental Protocols
The use of (S)-Tco-peg3-NH2 in bioconjugation typically involves a two-stage process:
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Conjugation of (S)-Tco-peg3-NH2 to a target molecule: This is commonly achieved by forming an amide bond between the primary amine of the linker and a carboxylic acid on the target molecule using EDC/NHS chemistry.
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TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified molecule of interest.
Protocol 1: Conjugation of (S)-Tco-peg3-NH2 to a Protein via EDC/NHS Chemistry
This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) with (S)-Tco-peg3-NH2.
Materials:
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Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
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(S)-Tco-peg3-NH2
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Desalting columns
Procedure:
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Protein Preparation:
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Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
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Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).
-
Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.
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Incubate for 15-30 minutes at room temperature with gentle mixing.
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-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC with the amine group of (S)-Tco-peg3-NH2.
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-
Conjugation with (S)-Tco-peg3-NH2:
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Prepare a stock solution of (S)-Tco-peg3-NH2 in DMSO or DMF (e.g., 10 mM).
-
Add a 20-100 fold molar excess of the (S)-Tco-peg3-NH2 stock solution to the activated protein solution.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Protein:
-
Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
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Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached linker. Purity can be assessed by SDS-PAGE and HPLC.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
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Tetrazine-functionalized molecule
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DMSO or DMF for dissolving the tetrazine reagent
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-10 mM).
-
-
Click Reaction:
-
To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine reagent can help drive the reaction to completion.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
For many applications, the reaction is highly efficient and clean, and no further purification is needed.
-
If necessary, remove excess tetrazine reagent by using a desalting column or SEC.
-
-
Analysis:
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Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance), and mass spectrometry.
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Applications and Visualizations
(S)-Tco-peg3-NH2 is a versatile tool with broad applications in chemical biology and drug development.
Protein-Protein Interaction Studies
Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping interaction interfaces. (S)-Tco-peg3-NH2 can be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked complexes and analysis by mass spectrometry can identify the interacting partners.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
